molecular formula C20H30N2O4S B2684475 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380078-81-7

2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide

Numéro de catalogue B2684475
Numéro CAS: 2380078-81-7
Poids moléculaire: 394.53
Clé InChI: QHNSBSZIQXBMFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is essential for the survival and proliferation of B-cells.

Mécanisme D'action

2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking this pathway, this compound prevents the survival and proliferation of B-cells, leading to tumor cell death. In addition, this compound has been shown to inhibit other downstream signaling pathways, including NF-κB and AKT, which are also important for B-cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, both in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as their ability to form new blood vessels (angiogenesis). In addition, this compound has been shown to enhance the activity of other anticancer agents, such as the proteasome inhibitor bortezomib.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has demonstrated good pharmacokinetic properties, including oral bioavailability and a long half-life. However, like all experimental drugs, this compound has some limitations. For example, it may not be effective in all types of cancer, and resistance may develop over time.

Orientations Futures

There are several potential future directions for the development of 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide. One area of interest is the use of this compound in combination with other therapies, such as immunotherapies or chemotherapy. Another potential application is the use of this compound in the treatment of autoimmune diseases, where BTK plays a role in the pathogenesis. Finally, further studies are needed to determine the optimal dosing and scheduling of this compound in different types of cancer.

Méthodes De Synthèse

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride. This is then reacted with N-(4-morpholin-4-ylthian-4-yl) methylamine to give the intermediate amide. The final step involves the coupling of the amide with 2-bromo-N-(pyridin-2-yl)acetamide to yield this compound.

Applications De Recherche Scientifique

2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been extensively studied in preclinical models of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-24-17-4-3-16(13-18(17)25-2)14-19(23)21-15-20(5-11-27-12-6-20)22-7-9-26-10-8-22/h3-4,13H,5-12,14-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSBSZIQXBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCSCC2)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.